molecular formula C20H16N2O4 B557744 Fmoc-Dap(Adpoc)-OH CAS No. 251316-97-9

Fmoc-Dap(Adpoc)-OH

Cat. No. B557744
M. Wt: 348.4 g/mol
InChI Key: VSJKWCGYPAHWDS-FQEVSTJZSA-N
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Description

Synthesis Analysis

A novel methodology for the synthesis of side chain mono- or bis-methylated Fmoc-Dap, -Dab, and -Orn amino acids was developed by probing the reactivity of commercially available Fmoc amino acids . This approach allows for the controlled introduction of methyl groups onto the Dap residue, enhancing peptide stability and functionality.

Scientific Research Applications

Synthesis Strategies and Intermediates Fmoc-Dap(Adpoc)-OH, as a part of the fluorenylmethyloxycarbonyl (Fmoc) protected amino acids, is primarily utilized in the synthesis of peptides and proteins. Temperini et al. (2020) developed a synthetic strategy for the preparation of two orthogonally protected methyl esters of 2,3-l-diaminopropanoic acid (l-Dap), where the Fmoc group was paired with other protecting groups. The synthesis involved reductive amination and oxidation steps, preserving the chirality of the starting d-serine template throughout the process (Temperini et al., 2020). Rao et al. (2006) also described the synthesis of orthogonally protected Fmoc-Dap/Dab starting from Fmoc-Asp/Glu, highlighting the formation of Fmoc-Asp/Glu-5-oxazolidinone acids and subsequent reactions including Curtius rearrangement and hydrolysis (Rao et al., 2006).

Solid-Phase Peptide Synthesis (SPPS) Challenges During solid-phase peptide synthesis, the use of Fmoc-Dab(Mtt)-OH, an orthogonally protected amino acid building block, showed poor coupling efficiency. Lam et al. (2022) discovered that Fmoc-Dab(Mtt)-OH undergoes rapid lactamization under various conditions, which complicates its incorporation during SPPS. They suggested using alternative orthogonally protected building blocks to avoid such issues (Lam et al., 2022).

Biomedical Applications The use of Fmoc-protected amino acids extends to biomedical applications. Roy and Banerjee (2012) explored the formation of a hydrogel using Fmoc-protected amino acid (Fmoc-Phe-OH), which was further utilized to incorporate and disperse functionalized single-walled carbon nanotube within the gel phase. The hybrid hydrogel demonstrated increased thermal stability and enhanced mechanical properties compared to the native gel (Roy & Banerjee, 2012). Croitoriu et al. (2021) studied the antimicrobial activity of supramolecular gels based on Fmoc-functionalized amino acids, specifically investigating the effect of incorporating FMOC-Lys(FMOC)-OH structure into the gels. The study demonstrated the potential for these materials in antimicrobial applications (Croitoriu et al., 2021).

Antibacterial and Anti-inflammatory Properties Fmoc-decorated self-assembling building blocks have been reported for their antibacterial and anti-inflammatory purposes. Schnaider et al. (2019) presented the antibacterial capabilities of nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH and their incorporation within resin-based composites. These materials showed significant antibacterial properties without affecting the mechanical and optical properties of the composites (Schnaider et al., 2019).

Fluorescence and Sensing Applications Fmoc-protected amino acids have also been employed in fluorescence and sensing applications. Roy and Banerjee (2011) developed a hydrogel using Fmoc-Phe-OH that was able to stabilize fluorescent silver nanoclusters, demonstrating potential for fluorescent properties and sensing applications (Roy & Banerjee, 2011). Similarly, Tang et al. (2012) reported a fluorescence approach for the rapid detection of pentachlorophenol using FMOC-OH doped silica xerogel thin film, highlighting the potential for environmental monitoring (Tang et al., 2012).

Future Directions

Research on Fmoc-Dap(Adpoc)-OH continues to explore its applications in drug delivery, biomaterials, and peptide-based hydrogels . Investigating novel derivatives and optimizing synthetic routes will advance its utility in biotechnology.

properties

IUPAC Name

(2S)-3-[2-(1-adamantyl)propan-2-yloxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38N2O6/c1-31(2,32-14-19-11-20(15-32)13-21(12-19)16-32)40-29(37)33-17-27(28(35)36)34-30(38)39-18-26-24-9-5-3-7-22(24)23-8-4-6-10-25(23)26/h3-10,19-21,26-27H,11-18H2,1-2H3,(H,33,37)(H,34,38)(H,35,36)/t19?,20?,21?,27-,32?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVLFKGBPWDJCQ-BAJPBUPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C12CC3CC(C1)CC(C3)C2)OC(=O)NCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C12CC3CC(C1)CC(C3)C2)OC(=O)NC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Dap(Adpoc)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Li, DS Lawrence - Chemistry & biology, 2005 - cell.com
A stepwise library-based strategy has been employed to acquire a potent ligand for the SH3 domain of Fyn, a Src kinase family member that plays a key role in T cell activation. The …
Number of citations: 31 www.cell.com

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